N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a pyran ring
Mechanism of Action
Target of Action
The primary target of this compound is the GABA receptors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By targeting GABA receptors, this compound can influence neuronal excitability and neurotransmission .
Mode of Action
The compound interacts with its targets by allosterically inhibiting GABA-activated chloride channels in nerve cells . Allosteric inhibition refers to the process where the compound binds to a site on the receptor different from the active site, causing a conformational change that reduces the receptor’s activity .
Biochemical Pathways
Given its target, it likely influences theGABAergic pathway . This pathway involves the synthesis, release, and reuptake of GABA, and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . It’s also suggested that these compounds may possess anticonvulsant activity with protective effects for a long duration .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide are largely determined by its interactions with various biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains . This suggests that it may interact with enzymes and proteins essential for the survival and growth of these microorganisms .
Cellular Effects
The cellular effects of this compound are primarily observed in its antimicrobial and anticancer activities . It has been found to exhibit significant activity against the human colorectal carcinoma (HCT116) cancer cell line . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimicrobial and anticancer activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and amide formation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxazole and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(benzo[d]oxazol-2-yl)aniline
- N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
- 2-((2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols .
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features that combine the benzoxazole and pyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-10-7-13(11-24-17)18(23)20-14-8-5-12(6-9-14)19-21-15-3-1-2-4-16(15)25-19/h1-11H,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXUECZIDSXWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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